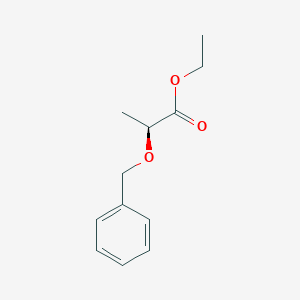

Ethyl (S)-2-(benzyloxy)propionate

Overview

Description

3-Deoxyguanosine is a purine nucleoside analog that belongs to the class of organic compounds known as purine 3-deoxyribonucleosides. These compounds consist of a purine base attached to a ribose sugar, which lacks a hydroxyl group at position 3. This compound is a solid and is known for its role in various biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Deoxyguanosine can be synthesized through several methods. One common approach involves the treatment of guanosine with sodium periodate followed by sodium borohydride. This method yields 3-deoxyguanosine by removing the hydroxyl group at the 3’ position .

Industrial Production Methods: Industrial production of 3-deoxyguanosine typically involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process may include additional purification steps such as chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 3-Deoxyguanosine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 3-deoxyguanosine can lead to the formation of 8-oxo-3-deoxyguanosine .

Scientific Research Applications

3-Deoxyguanosine has a wide range of scientific research applications, including:

Chemistry: Used as a ligand for studying enzyme and receptor interactions.

Biology: Plays a role in the formation and metabolism of DNA and RNA.

Medicine: Investigated for its potential antiviral and anticancer properties.

Industry: Used in the synthesis of various nucleoside analogs for pharmaceutical applications

Mechanism of Action

The mechanism of action of 3-deoxyguanosine involves its interaction with specific molecular targets, such as purine nucleoside phosphorylase. This interaction can inhibit the replication of viral DNA by incorporating into the viral DNA and causing chain termination. This mechanism is similar to that of other nucleoside analogs used in antiviral therapies .

Comparison with Similar Compounds

Deoxyguanosine: Similar to 3-deoxyguanosine but with a hydroxyl group at the 3’ position.

Guanosine: Contains a hydroxyl group at both the 2’ and 3’ positions of the ribose sugar.

8-Oxo-2’-deoxyguanosine: An oxidized form of deoxyguanosine.

Uniqueness: 3-Deoxyguanosine is unique due to the absence of the hydroxyl group at the 3’ position, which significantly alters its chemical properties and biological activity compared to other nucleosides. This structural difference makes it a valuable tool in biochemical research and pharmaceutical development .

Biological Activity

Ethyl (S)-2-(benzyloxy)propionate is an organic compound characterized by its unique chirality and functional groups. With the molecular formula C₁₂H₁₆O₃, it features a propionate group substituted with a benzyloxy moiety. This compound has garnered attention in medicinal chemistry due to its role as a precursor in the synthesis of biologically active compounds, particularly those involved in antibiotic development.

- Molecular Formula : C₁₂H₁₆O₃

- Molecular Weight : 212.25 g/mol

- Chirality : (S) configuration, which is crucial for its biological interactions.

Biological Significance

This compound does not exhibit direct biological activity but serves as an important intermediate in the synthesis of optically active compounds, such as 2-hydroxypropoxyaniline derivatives. These derivatives have been linked to various biological activities, including antibiotic properties. For example, one notable application is its involvement in the synthesis of Levofloxacin, a widely used antibiotic.

The compound's mechanism of action is primarily indirect, functioning through its conversion into biologically active derivatives. The stereochemistry of this compound influences its reactivity and interaction with biological targets, making it relevant for drug development.

Synthesis and Reactivity

Several methods exist for synthesizing this compound, which can vary in efficiency based on the conditions used. Its ability to participate in stereospecific reactions enhances its value in asymmetric synthesis.

Comparison with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ethyl (R)-2-(benzyloxy)propionate | C₁₂H₁₆O₃ | Enantiomeric form with different biological activity |

| Ethyl 2-hydroxypropanoate | C₇H₁₄O₃ | Lacks benzyloxy group; simpler structure |

| Benzyl 2-propanoate | C₉H₁₀O₂ | Different alkoxy group; no chirality |

| Propanoic acid 2-(phenylmethoxy)-ethyl ester | C₁₂H₁₈O₄ | More complex structure; contains additional functional groups |

Case Studies and Research Findings

Research has demonstrated that compounds derived from this compound exhibit various biological activities:

- Antibiotic Development : As mentioned, derivatives synthesized from this compound are precursors for antibiotics such as Levofloxacin, highlighting its significance in pharmaceutical applications.

- Cholinesterase Inhibition : Some studies have indicated that benzyloxy-substituted compounds may enhance cholinesterase inhibition, which is relevant for neuroprotective applications against diseases like Alzheimer’s .

- Neuroprotective Effects : Research has shown that certain derivatives exhibit neuroprotective properties without inherent cytotoxicity at therapeutic concentrations .

- Synthesis of Coumarin Derivatives : this compound has been utilized in synthesizing coumarin derivatives that demonstrate potential as multi-target drugs for Alzheimer's disease .

Properties

IUPAC Name |

ethyl (2S)-2-phenylmethoxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-3-14-12(13)10(2)15-9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YECFQHZUGDYXTN-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60434887 | |

| Record name | Ethyl (2S)-2-(benzyloxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54783-72-1 | |

| Record name | Ethyl (2S)-2-(benzyloxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.